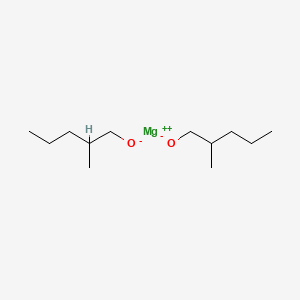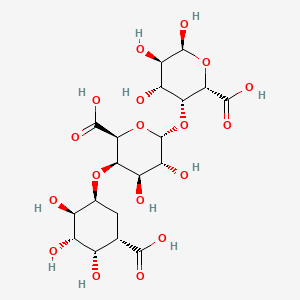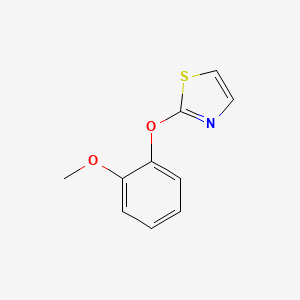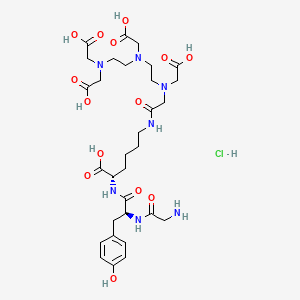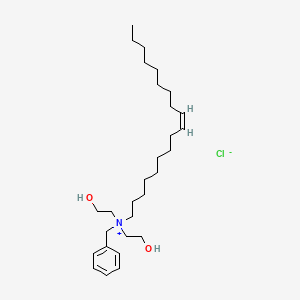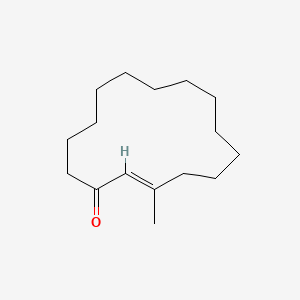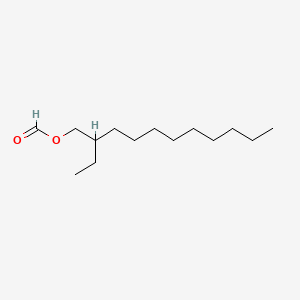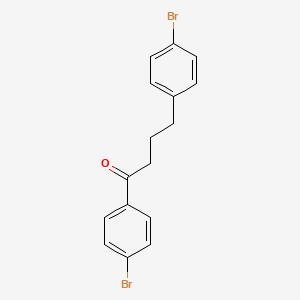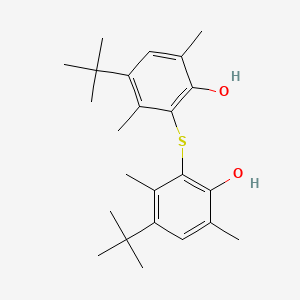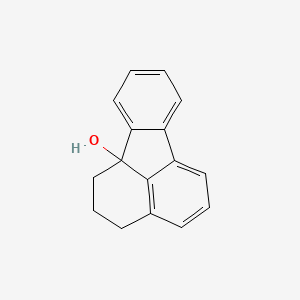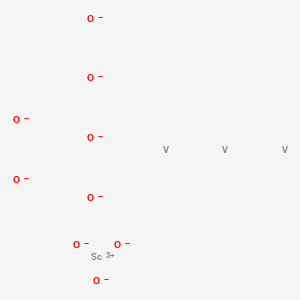
Scandium trivanadium nonaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium trivanadium nonaoxide is a compound with the molecular formula O9ScV3 It is composed of scandium, vanadium, and oxygen atoms This compound is known for its unique properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of scandium trivanadium nonaoxide typically involves the reaction of scandium oxide (Sc2O3) with vanadium oxides (V2O5 or V2O3) under high-temperature conditions. The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product. The general reaction can be represented as follows:
Sc2O3+3V2O5→2ScV3O9
Industrial Production Methods
Industrial production of this compound involves similar high-temperature synthesis methods. The process requires precise control of temperature, pressure, and atmosphere to achieve the desired product. The use of advanced furnaces and reactors is essential to maintain the required conditions for the reaction. Additionally, purification steps are necessary to remove any impurities and obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Scandium trivanadium nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs at elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Substitution reactions involve the replacement of oxygen atoms in this compound with other atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of scandium and vanadium, while reduction reactions may produce lower oxides or elemental forms of the metals.
Wissenschaftliche Forschungsanwendungen
Scandium trivanadium nonaoxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for promoting specific reactions.
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioinorganic chemistry.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent. Its ability to interact with biological molecules makes it a promising candidate for medical applications.
Industry: this compound is used in the development of advanced materials, including high-performance ceramics and coatings. Its unique properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of scandium trivanadium nonaoxide involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons between reactants, thereby promoting chemical reactions. In biological systems, this compound may interact with enzymes and other biomolecules, influencing their activity and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Scandium trivanadium nonaoxide can be compared with other similar compounds, such as scandium oxide (Sc2O3), vanadium pentoxide (V2O5), and mixed metal oxides. These compounds share some similarities in terms of their chemical properties and reactivity, but this compound is unique due to its specific combination of scandium and vanadium atoms.
Similar Compounds
Scandium Oxide (Sc2O3): A common scandium compound with applications in ceramics and electronics.
Vanadium Pentoxide (V2O5): A widely used vanadium compound with applications in catalysis and energy storage.
Mixed Metal Oxides: Compounds containing multiple metal elements, often used in catalysis and materials science.
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93585-66-1 |
|---|---|
Molekularformel |
O9ScV3-15 |
Molekulargewicht |
341.78 g/mol |
IUPAC-Name |
oxygen(2-);scandium(3+);vanadium |
InChI |
InChI=1S/9O.Sc.3V/q9*-2;+3;;; |
InChI-Schlüssel |
NSMJKJAOPWGIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[V].[V].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



